molecular formula C22H21F4N5O B2954269 4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034406-58-9

4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2954269
CAS No.: 2034406-58-9
M. Wt: 447.438
InChI Key: NPHVSLXACBRKPW-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C22H21F4N5O and its molecular weight is 447.438. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Drug Metabolism

A study on Flumatinib, a related compound, in chronic myelogenous leukemia (CML) patients aimed to identify its metabolites and determine the main metabolic pathways in humans. The research found that the parent drug was the main form recovered in human plasma, urine, and feces, with metabolism primarily via amide bond cleavage, leading to various phase I and II metabolites (Gong et al., 2010).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel derivatives were synthesized and shown to efficiently block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

NF-kB and AP-1 Gene Expression Inhibition

Structural modifications of certain pyrimidine carboxamides have shown to inhibit transcription mediated by NF-kB and AP-1 transcription factors, indicating potential applications in treating conditions associated with these pathways (Palanki et al., 2000).

Synthesis of Trifluoromethylated Analogues

Research on the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid demonstrates the chemical versatility of these compounds, highlighting their potential for creating novel therapeutics (Sukach et al., 2015).

Antiinflammatory Activity

The synthesis of N-hydroxy methyl derivatives and their evaluation for antiinflammatory activity showed potent effects in a carrageenan-induced rat paw oedema method, underscoring the therapeutic potential of these compounds in inflammation-related conditions (Rajasekaran et al., 1999).

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O/c1-13-28-19(22(24,25)26)11-20(29-13)31-8-6-17(7-9-31)30-21(32)18-10-15(12-27-18)14-2-4-16(23)5-3-14/h2-5,10-12,17,27H,6-9H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHVSLXACBRKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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